![molecular formula C11H9BrN4S B15229065 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15229065.png)
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and thiazole groups in its structure makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Formation: The brominated intermediate is reacted with thioamide or a suitable thiazole precursor to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
科学研究应用
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thiazole groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and thiazole groups, making it less versatile in chemical reactions.
6-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but lacks the thiazole moiety.
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of thiazole.
Uniqueness
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to the presence of both bromine and thiazole groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
属性
分子式 |
C11H9BrN4S |
|---|---|
分子量 |
309.19 g/mol |
IUPAC 名称 |
4-(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9BrN4S/c1-6-10(8-5-17-11(13)15-8)16-4-7(12)2-3-9(16)14-6/h2-5H,1H3,(H2,13,15) |
InChI 键 |
OGDYWYJPEVYWRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)
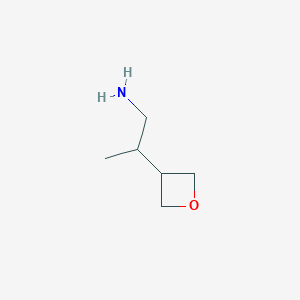
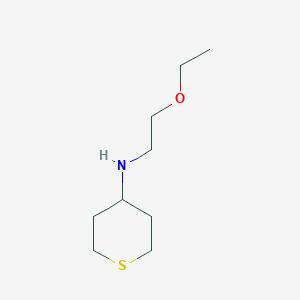
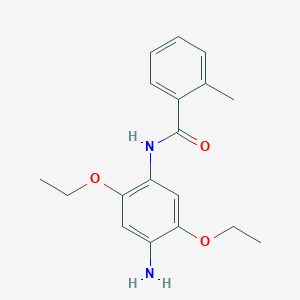
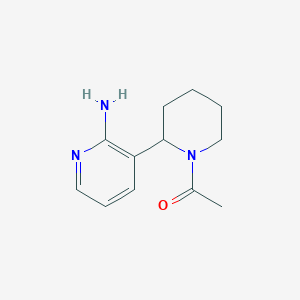

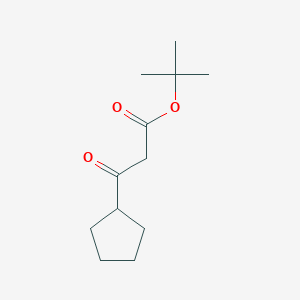
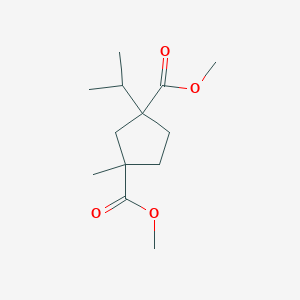
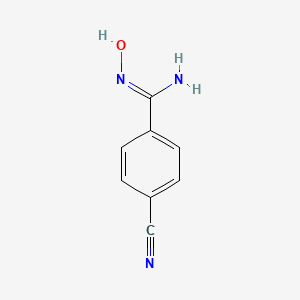
![5-Chlorobenzo[D]isothiazole](/img/structure/B15229051.png)
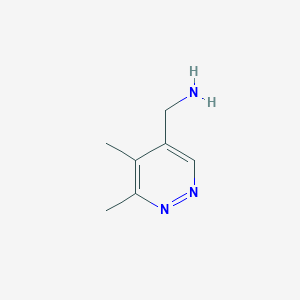
![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile](/img/structure/B15229088.png)

